molecular formula C18H21NOS2 B2482684 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide CAS No. 1211826-14-0

2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2482684
CAS No.: 1211826-14-0
M. Wt: 331.49
InChI Key: DVDHNKAXKOMNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a useful research compound. Its molecular formula is C18H21NOS2 and its molecular weight is 331.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis and Chemical Reactivity : Research has demonstrated regioselective synthesis methods for creating thiazole and benzothiazole derivatives, showcasing the chemical reactivity and potential for creating structurally related compounds to "2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide". These methods provide a foundation for the synthesis of complex molecules with specific functional groups, indicating the versatility of these chemical frameworks in organic synthesis (Bakavoli, Beyzaei, Rahimizadeh, & Eshghi, 2011).

  • Antioxidant Activity : The evaluation of benzothiazole derivatives for their antioxidant activity highlights the potential therapeutic applications of similar compounds. These derivatives have shown effectiveness in scavenging free radicals and protecting against oxidative stress, suggesting potential applications in mitigating toxin-induced damage and exploring novel therapeutic agents (Cabrera-Pérez, Padilla-Martínez, Cruz, Mendieta-Wejebe, Tamay-Cach, & Rosales-Hernández, 2016).

  • Antimicrobial Properties : Studies on new acylthiourea derivatives, closely related to the query compound, have demonstrated antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of benzamide and thiazole derivatives in developing new antimicrobial agents with specific activity against a range of pathogens (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Potential Applications

  • Material Science and Nanotechnology : The exploration of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators emphasizes the role of non-covalent interactions in gelation behavior. These findings suggest potential applications in material science, specifically in the design of novel gel-based materials with tunable properties for use in various industrial and technological applications (Yadav & Ballabh, 2020).

  • Pharmacological Research : The design and synthesis of molecules structurally related to "this compound" have been investigated for potential anticancer properties. These studies provide insight into the therapeutic potential of benzamide and thiazole derivatives, suggesting their relevance in developing novel anticancer agents (Zhou et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, if the compound was designed as a tyrosinase inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its substrate .

Future Directions

Future research could focus on exploring the biological activity of this compound. For example, it could be tested in vitro and in vivo to determine its efficacy and toxicity. Additionally, the compound could be modified to improve its properties or to create new compounds with different activities .

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c1-21-15-8-3-2-7-14(15)17(20)19-13-18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDHNKAXKOMNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.